2-Benzenesulfonamidopyrimidine

Vue d'ensemble

Description

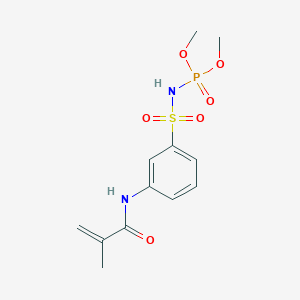

2-Benzenesulfonamidopyrimidine derivatives are a class of compounds that have been extensively studied due to their diverse biological activities, including their role as carbonic anhydrase inhibitors, which are relevant in the treatment of conditions such as glaucoma . These compounds are also investigated for their hypoglycemic activities, indicating potential applications in diabetes management . The molecular structure of these derivatives often includes a pyrimidine ring substituted with a benzenesulfonamide group, which is crucial for their biological function .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the introduction of various moieties to confer additional properties, such as flexibility or enhanced biological activity. For instance, the incorporation of phenyl-1,2,3-triazole moieties into benzenesulfonamide compounds has been reported, with the insertion of linkers like ether, thioether, and amino types . Another approach includes the O-benzenesulfonylation of pyrimidin-4-ol derivatives to obtain crystalline organic compounds . Additionally, the synthesis of thiopyrimidine-benzenesulfonamide conjugates has been described, utilizing a molecular hybridization strategy that combines different functional groups to target specific isoforms of carbonic anhydrase .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated using various analytical techniques. Single-crystal X-ray diffraction (SC-XRD) analysis has provided unambiguous structural interpretations of these compounds . Theoretical studies, including density functional theory (DFT) and time-dependent DFT, have been employed to understand the natural bond orbitals, frontier molecular orbitals, and non-linear optical properties of these molecules . These studies have shown that hydrogen bonding plays a significant role in the stabilization of the molecular structure in the crystalline state .

Chemical Reactions Analysis

The chemical reactivity of this compound derivatives has been explored in various contexts. For example, the combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride has been used to activate thioglycosides, demonstrating the versatility of benzenesulfonamide derivatives in synthetic chemistry . Additionally, the formation of ionic and molecular complexes through non-covalent interactions has been reported, indicating the ability of these compounds to engage in supramolecular chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are closely related to their molecular structure and the nature of their substituents. The crystalline nature of these compounds and their supramolecular networks are influenced by noncovalent interactions such as hydrogen bonding . Theoretical calculations have provided insights into the electronic properties and reactivity indices of these molecules, which are important for understanding their biological activities . The solvent-free synthesis of related compounds, such as benzopyranopyrimidines, highlights the potential for green chemistry approaches in the preparation of benzenesulfonamide derivatives .

Applications De Recherche Scientifique

Structure Centrale dans les Molécules de Médicaments

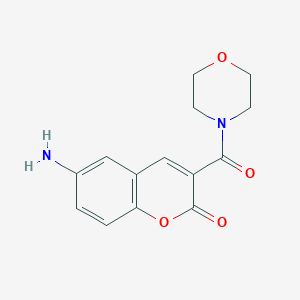

Les pyrimidines, y compris la 2-Benzenesulfonamidopyrimidine, sont devenues une structure centrale de plus en plus importante dans de nombreuses molécules de médicaments au cours des 60 dernières années . Elles ont eu un impact majeur sur la découverte de médicaments et la thérapeutique .

Applications Anti-infectieuses

Les médicaments à base de pyrimidine ont été utilisés dans des applications anti-infectieuses . Elles ont montré une puissance contre diverses maladies infectieuses .

Applications Anticancéreuses

Les pyrimidines ont été explorées comme agents anticancéreux. Par exemple, elles ont montré un potentiel dans le traitement des lignées cellulaires du cancer du sein .

Immunologie et Immuno-oncologie Applications

Les médicaments à base de pyrimidine ont été utilisés en immunologie et en immuno-oncologie . Elles ont montré un potentiel dans la modulation de la réponse immunitaire .

Traitement des Troubles Neurologiques

Les pyrimidines ont été utilisées dans le traitement des troubles neurologiques . Elles ont montré un potentiel dans la gestion de diverses affections neurologiques .

Traitement de la Douleur Chronique et du Diabète Mellitus

Les médicaments à base de pyrimidine ont été utilisés dans le traitement de la douleur chronique et du diabète mellitus

Mécanisme D'action

While the specific mechanism of action for 2-Benzenesulfonamidopyrimidine is not available, sulfonamides, in general, are known to inhibit the enzyme involved in the production of dihydrofolic acid, thereby blocking bacterial biosynthesis of folic acid and subsequently, pyrimidines and purines required for nucleic acid synthesis .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-pyrimidin-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S/c14-16(15,9-5-2-1-3-6-9)13-10-11-7-4-8-12-10/h1-8H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBLNLYCFFWMFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168217 | |

| Record name | 2-Benzenesulfonamidopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643616 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

16699-12-0 | |

| Record name | 2-Benzenesulfonamidopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016699120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzenesulfonamidopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BENZENESULFONAMIDOPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56U088AYD6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 2-Benzenesulfonamidopyrimidine relate to its hypoglycemic activity?

A: Research suggests that the hypoglycemic activity of 2-Benzenesulfonamidopyrimidines is influenced by both hydrophobic and electronic interactions. [, ]

Q2: What evidence supports the existence of a second binding site for 2-Benzenesulfonamidopyrimidines in relation to their hypoglycemic activity?

A2: Several observations point towards a second, charge-controlled binding site for 2-Benzenesulfonamidopyrimidines:

- Correlation with electronic parameters: The correlation between the chemical shift of specific protons and biological activity suggests that electronic effects, rather than solely hydrophobic interactions, are crucial for activity. []

- Stereospecificity: The observation of stereospecificity in the blood-glucose-lowering effect implies a specific interaction with a chiral target, further supporting a defined binding site. []

- Distance dependence: The importance of a consistent distance between the nitrogen in the side chain and the sulfonamide nitrogen suggests a specific spatial arrangement is required for binding and activity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)-](/img/structure/B100240.png)

![3-Ethoxybenzo[d]isothiazole 1,1-dioxide](/img/structure/B100248.png)

![2-[(3-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B100250.png)